molecular formula C23H47I B1518203 11-(2-Iodoethyl)henicosane

11-(2-Iodoethyl)henicosane

Cat. No.: B1518203
M. Wt: 450.5 g/mol
InChI Key: YFFGGZIUOXLCGU-UHFFFAOYSA-N
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Description

11-(2-Iodoethyl)henicosane is a branched alkane derivative consisting of a 21-carbon backbone (heneicosane) with a 2-iodoethyl substituent at the 11th position. The iodine atom introduces significant electronegativity and polarizability, distinguishing it from non-halogenated analogs.

Properties

Molecular Formula

C23H47I

Molecular Weight

450.5 g/mol

IUPAC Name

11-(2-iodoethyl)henicosane

InChI

InChI=1S/C23H47I/c1-3-5-7-9-11-13-15-17-19-23(21-22-24)20-18-16-14-12-10-8-6-4-2/h23H,3-22H2,1-2H3

InChI Key

YFFGGZIUOXLCGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCCCC)CCI

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The table below compares 11-(2-Iodoethyl)henicosane with four analogs, highlighting structural differences and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Physical Properties Potential Applications
This compound C₂₃H₄₇I ~448.5* 2-iodoethyl High density, polarizable Organic synthesis, metabolic studies
11-(1-Ethylpropyl)heneicosane C₂₆H₅₄ 366.71 1-ethylpropyl Density: 0.803 g/cm³; Mp: -21°C Material science, lubricants
11-(2,2-Dimethylpropyl)heneicosane C₂₆H₅₄ 366.71 2,2-dimethylpropyl Boiling point: ~395.87°C (estimate) High-temperature stability studies
2-Methylheneicosane C₂₂H₄₆ 310.60 Methyl Refractive index: 1.4491 Chromatography standards
Ethyl-11-Iodoundecanoate C₁₃H₂₅IO₂ 340.25 Ethyl iodoester Liquid at room temperature Intermediate in organic synthesis

*Calculated based on heneicosane (C₂₁H₄₄, MW 296.6) and substituent (C₂H₄I, MW 153.9).

Key Observations :

  • Molecular Weight : The iodine atom in this compound increases its molecular weight by ~52% compared to 11-(1-ethylpropyl)heneicosane.
  • Reactivity : The iodoethyl group enables nucleophilic substitution or elimination reactions, unlike inert alkyl substituents (e.g., methyl, dimethylpropyl) .
  • Physical State : Branched alkanes like 11-(1-ethylpropyl)heneicosane are liquids with low melting points (-21°C), while iodinated analogs may exhibit higher viscosity due to halogenation .

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